An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Diamino-9H-fluoren-9-one
An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Diamino-9H-fluoren-9-one
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 2,7-Diamino-9H-fluoren-9-one (CAS No. 2915-84-6), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate a comprehensive understanding of this versatile molecule.
Core Molecular Profile and Physicochemical Properties
2,7-Diamino-9H-fluoren-9-one is a solid organic compound characterized by a rigid, planar fluorene backbone functionalized with two amino groups and a central ketone. This unique architecture imparts significant chemical reactivity and desirable photophysical properties, making it a valuable building block in several scientific domains. The amino groups at the 2 and 7 positions act as versatile handles for derivatization, while the conjugated aromatic system is the source of its inherent fluorescence, a property that is exploited in the development of sensors and optoelectronic materials.[1][2]
The core physical and chemical properties are summarized below, providing a foundational dataset for experimental design and application.
| Property | Value | Source(s) |
| CAS Number | 2915-84-6 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀N₂O | [3][4][5] |
| Molecular Weight | 210.23 g/mol | [3][4][5] |
| Appearance | Brown to dark brown solid | [3] |
| Melting Point | 290 °C | [3][6] |
| Boiling Point (Predicted) | 526.6 ± 43.0 °C | [3] |
| Density (Predicted) | 1.42 g/cm³ | [3] |
| pKa (Predicted) | 3.39 ± 0.20 | [3] |
| Solubility | Insoluble in water; soluble in various organic solvents. | [7][8] |
Spectroscopic Characterization: The Structural Fingerprint
Spectroscopic analysis is fundamental to verifying the identity and purity of 2,7-Diamino-9H-fluoren-9-one. Each technique provides a unique piece of the structural puzzle.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. The aromatic protons and carbons will exhibit characteristic shifts in the ¹H and ¹³C NMR spectra, respectively. The symmetry of the molecule simplifies the spectra, with signals corresponding to the chemically equivalent protons and carbons at the 1/8, 2/7, 3/6, and 4/5 positions. The presence of the amino groups will be confirmed by signals in the ¹H spectrum, the chemical shift of which can be solvent-dependent.
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Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone group. Additionally, characteristic N-H stretching vibrations from the primary amino groups will be observable.
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UV-Visible Spectroscopy: The extended π-conjugated system of the fluorene core gives rise to strong absorption bands in the UV-visible region. This property is the basis for its use in fluorescent applications and can be used to monitor reaction progress or determine concentration.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. PubChem and other databases contain GC-MS data for this compound.[4]
Synthesis and Purification: From Precursor to Product
The most common and established route to 2,7-Diamino-9H-fluoren-9-one begins with the parent ketone, 9H-fluoren-9-one. The synthesis involves a two-step process: dinitration followed by reduction. This pathway is efficient and provides a reliable method for producing the target compound in a laboratory setting.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 9H-fluoren-9-one to 2,7-Diamino-9H-fluoren-9-one.
Detailed Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place 9H-fluoren-9-one.[9] Cool the flask in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C. The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich aromatic rings. The 2 and 7 positions are preferentially nitrated due to the directing effects of the existing rings.
-
Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Isolation: Collect the yellow precipitate of 2,7-Dinitro-9H-fluoren-9-one by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.[10]
Step 2: Synthesis of 2,7-Diamino-9H-fluoren-9-one
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Reaction Setup: Suspend the synthesized 2,7-Dinitro-9H-fluoren-9-one in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[11] Heat the mixture under reflux. The nitro groups are reduced to primary amino groups.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
Purification: Collect the crude 2,7-Diamino-9H-fluoren-9-one by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield a pure, solid product.
Chemical Reactivity and Derivatization Potential
The reactivity of 2,7-Diamino-9H-fluoren-9-one is dictated by its two primary amine functionalities and the central ketone. This dual reactivity makes it an exceptionally versatile scaffold for building complex molecular architectures.
Key Reaction Pathways
Caption: Key reaction pathways for derivatizing 2,7-Diamino-9H-fluoren-9-one.
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Reactions of the Amino Groups: The primary aromatic amines are nucleophilic and can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of functional groups, which is critical for tuning the molecule's properties for specific applications, such as modulating the solubility and biological activity of drug candidates.[11]
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Reactions of the Ketone Group: The carbonyl group can be reduced to a hydroxyl group, forming 2,7-diamino-9-fluorenol, a precursor for photoremovable protecting groups.[12] It can also undergo condensation reactions with reagents like hydrazines to form hydrazones, further expanding the synthetic possibilities.[13]
Applications in Drug Development and Materials Science
The structural and chemical properties of 2,7-Diamino-9H-fluoren-9-one make it a highly sought-after intermediate in several high-value applications.
-
Antiviral Drug Development: The fluorene scaffold is a key component in the design of potent antiviral agents. Notably, symmetric derivatives of 2,7-diaminofluorene have been developed as highly effective inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[11] By attaching prolinamide and other amino acid residues to the amino groups, researchers have created compounds with picomolar inhibitory activity, highlighting the scaffold's importance in combating HCV.[11]
-
Anticancer and Antimicrobial Research: The fluorene nucleus is considered a "privileged scaffold" in medicinal chemistry. Various derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, often showing promising activity against multidrug-resistant strains.[2][14]
-
Fluorescent Probes and Chemosensors: The inherent fluorescence of the fluorene core allows for its use in creating fluorescent dyes and sensors.[1] The amino groups can be functionalized with specific recognition moieties to create chemosensors that can selectively detect metal ions or biomolecules.
-
Organic Electronics: As a conjugated aromatic molecule, fluorene derivatives are widely used in materials science.[2] They serve as building blocks for conjugated polymers used in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are essential when handling 2,7-Diamino-9H-fluoren-9-one.
| Safety Aspect | Recommendation | Source(s) |
| Hazards | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). | [3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3][7] |
| Handling | Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [7][15] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (2-8°C). Keep the container tightly closed in a dry, well-ventilated place. | [3] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [3][7] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [3] |
Conclusion
2,7-Diamino-9H-fluoren-9-one is a chemical of significant strategic importance. Its well-defined structure, characterized by a fluorescent core and reactive amino groups, provides a robust platform for innovation. From the development of life-saving antiviral drugs to the creation of next-generation electronic materials, the versatility of this molecule ensures its continued relevance across diverse scientific and industrial fields. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for any researcher aiming to leverage its full potential.
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